2-(3-Bromo-4-ethoxyphenyl)acetic acid
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Overview
Description
2-(3-Bromo-4-ethoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- A study described a 7-step procedure for synthesizing enantiomerically pure diarylethanes, starting from related compounds. This highlights the potential of 2-(3-Bromo-4-ethoxyphenyl)acetic acid in the synthesis of complex organic molecules (Zhang et al., 2014).
- Another research focused on the regioselective bromination of 4-methoxyphenylacetic acid, which is structurally similar to this compound, highlighting the compound's relevance in creating structurally specific molecules (Guzei, Gunderson & Hill, 2010).
Biological and Pharmacological Applications
- A study on the in vivo metabolism of a psychoactive phenethylamine in rats identified several metabolites, including compounds structurally related to this compound. This suggests potential applications in pharmacokinetics and drug metabolism studies (Kanamori et al., 2002).
- Research on new heterobifunctional reagents for the coupling of peptides to liposomes included compounds structurally similar to this compound. This indicates its potential use in bioconjugation and vaccine development (Frisch, Boeckler & Schuber, 1996).
Antioxidant Properties
- Studies on the marine red alga Rhodomela confervoides isolated bromophenols structurally related to this compound, demonstrating significant antioxidant activities. This suggests potential applications in the development of natural antioxidants (Li et al., 2011); (Li et al., 2012).
Future Directions
Properties
IUPAC Name |
2-(3-bromo-4-ethoxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-14-9-4-3-7(5-8(9)11)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAXFPLSLBPYOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.